An In-depth Technical Guide to the Synthesis and Structural Analysis of 10-Acetyloxy Oxcarbazepine
An In-depth Technical Guide to the Synthesis and Structural Analysis of 10-Acetyloxy Oxcarbazepine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 10-Acetyloxy Oxcarbazepine, a significant derivative of the widely used anticonvulsant, Oxcarbazepine. The document delves into the strategic chemical pathways for its synthesis, with a particular focus on the acetylation of its metabolic precursor. Furthermore, a detailed exposition of the analytical methodologies employed for its structural characterization is presented, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and analysis of novel anticonvulsant agents.
Introduction: The Rationale for 10-Acetyloxy Oxcarbazepine
Oxcarbazepine, a 10-keto derivative of carbamazepine, is a well-established antiepileptic drug valued for its efficacy in treating partial seizures.[1][2] Its pharmacological activity is primarily attributed to its active metabolite, 10-hydroxycarbazepine. The exploration of derivatives of these core structures is a key strategy in the quest for novel therapeutic agents with improved pharmacokinetic profiles, enhanced efficacy, and reduced side effects. 10-Acetyloxy Oxcarbazepine, and more specifically its S-enantiomer, eslicarbazepine acetate, has emerged as a clinically significant prodrug.[3][4] The acetylation at the 10-position offers a strategic modification that influences the drug's metabolic pathway and bioavailability.[5] This guide will focus on the synthesis and detailed structural analysis of this important derivative.
Synthetic Pathways to 10-Acetyloxy Oxcarbazepine
The synthesis of 10-Acetyloxy Oxcarbazepine is most efficiently achieved through the acetylation of its precursor, 10-hydroxycarbazepine. This precursor is, in turn, synthesized from the commercially available drug, Oxcarbazepine. The overall synthetic strategy involves a two-step process: the reduction of the keto group of Oxcarbazepine, followed by the esterification of the resulting hydroxyl group.
Step 1: Reduction of Oxcarbazepine to 10-Hydroxycarbazepine
The initial step involves the reduction of the 10-keto group of Oxcarbazepine to a hydroxyl group, yielding 10-hydroxycarbazepine. This transformation can be effectively carried out using a variety of reducing agents. A common and efficient method employs sodium borohydride in an alcoholic solvent.[3]
Experimental Protocol: Synthesis of 10-Hydroxycarbazepine
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Reaction Setup: In a round-bottom flask, suspend Oxcarbazepine (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
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Addition of Reducing Agent: To this suspension, add sodium borohydride (NaBH₄) (1.0 g per 10 g of Oxcarbazepine) portion-wise at a controlled temperature, for instance, 45°C.[3] The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the amide functionality or the aromatic rings.
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Reaction Monitoring: Stir the reaction mixture for a designated period (e.g., 2 hours) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
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Work-up: Upon completion, quench the reaction by the careful addition of an aqueous acid solution, such as 1N hydrochloric acid.
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Extraction and Isolation: Extract the product into an organic solvent like dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude 10-hydroxycarbazepine.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water, to afford the pure 10-hydroxycarbazepine.[3]
Step 2: Acetylation of 10-Hydroxycarbazepine
The final step in the synthesis is the acetylation of the 10-hydroxyl group of 10-hydroxycarbazepine to yield 10-Acetyloxy Oxcarbazepine. This esterification is typically achieved using an acetylating agent in the presence of a base. A well-documented method involves the use of acetyl chloride with a tertiary amine base like pyridine in an inert solvent.[6]
Experimental Protocol: Synthesis of 10-Acetyloxy Oxcarbazepine
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Reaction Setup: Suspend 10-hydroxycarbazepine (1 equivalent) in a dry, inert organic solvent such as dichloromethane in a reaction vessel.
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Addition of Base and Acetylating Agent: Add pyridine to the suspension, followed by the dropwise addition of acetyl chloride dissolved in dichloromethane.[6] The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using TLC.
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Work-up and Isolation: Once the reaction is complete, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The resulting crude 10-Acetyloxy Oxcarbazepine can be purified by recrystallization from a suitable solvent to obtain the final product of high purity.
Structural Analysis of 10-Acetyloxy Oxcarbazepine
The unambiguous confirmation of the structure of 10-Acetyloxy Oxcarbazepine requires a combination of spectroscopic and crystallographic techniques. The following sections detail the expected and reported data for its structural elucidation. For the purpose of providing specific data, the well-characterized S-enantiomer, eslicarbazepine acetate, will be used as the primary reference.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of eslicarbazepine acetate is expected to show distinct signals for the aromatic protons, the protons of the dibenzazepine ring system, and the acetyl group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the dibenzazepine ring and the acetyl group.
| Assignment | ¹H NMR (400 MHz, DMSO) δ (ppm) [7] | ¹³C NMR (100 MHz, DMSO) δ (ppm) [7] |
| -CH₃ (acetyl) | 2.07 (s, 3H) | 21.0 |
| -CH₂- (ring) | 3.07 (m, 2H) | 35.5 |
| -NH₂ | 5.90 (s, 2H) | - |
| -CH-O- | 6.18 (m, 1H) | 70.1 |
| Aromatic-H | 7.32 (m, 8H) | 127.4–133.8 |
| Aromatic-C | - | 133.7, 141.4 |
| C=O (amide) | - | 156.1 |
| C=O (ester) | - | 169.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For eslicarbazepine acetate, the protonated molecular ion [M+H]⁺ is expected at m/z 297.[7] The fragmentation pattern would likely involve the loss of the acetyl group and subsequent cleavages of the dibenzazepine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of eslicarbazepine acetate exhibits characteristic absorption bands for the N-H, C=O (ester and amide), and C=C bonds.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) [7] |
| N-H | Stretching | 3476.4 |
| C=O (ester) | Stretching | 1726.2 |
| C=O (amide) | Stretching | 1653.6 |
| C=C (aromatic) | Stretching | 1564.1, 1488.1 |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For eslicarbazepine acetate, various crystalline forms (polymorphs) have been identified. The characterization is typically done using Powder X-ray Diffraction (PXRD), which gives a unique diffraction pattern for each crystalline form. A patent describes a crystalline form of eslicarbazepine acetate characterized by a specific PXRD pattern.[8]
Conclusion
The synthesis of 10-Acetyloxy Oxcarbazepine is a well-defined process that leverages the readily available antiepileptic drug, Oxcarbazepine. The two-step conversion through a 10-hydroxy intermediate is a robust and scalable route. The structural integrity of the final product is unequivocally confirmed through a suite of modern analytical techniques. The detailed spectroscopic and crystallographic data presented in this guide serve as a benchmark for the identification and characterization of 10-Acetyloxy Oxcarbazepine and its enantiomers. This comprehensive technical overview is intended to empower researchers and drug development professionals in their efforts to innovate within the field of anticonvulsant therapeutics.
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- Bial-Portela & CA, SA. (2011). Eslicarbazepine acetate and its polymorphs. (Patent No. WO2011091131A2). Google Patents.
- Bial-Portela & CA, SA. (2002). Method for preparation of 10,11-dihydro-10-hydroxy-5h-dibenz/b,f/azepine-5-carboxamide. (Patent No. CA2448094C). Google Patents.
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Reddy, G. S., et al. (2014). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Journal of Pharmaceutical and Biomedical Analysis, 98, 133–139. Retrieved from [Link]
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El-Haj, B., et al. (2016). Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience. Drug Safety, 39(11), 1073–1087. Retrieved from [Link]
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